D21-2393, chemically known as Cyclohexanecarboxylic acid, 4-((2-((5-chloro-2-pyridinyl)amino)-2-oxoacetyl)amino)-3-(((4,5,6,7-tetrahydro-5-methylthiazolo(5,4-C)pyridin-2-yl)carbonyl)amino)-, (1S,3R,4S)-, is a significant active metabolite of the oral anticoagulant drug edoxaban. [, , , ] It plays a crucial role in scientific research, particularly in understanding the pharmacokinetics and pharmacodynamics of edoxaban. [, , , ]
The synthesis of D21-2393 involves a multi-step chemical process that includes various reactions and purification techniques. Although specific details about the synthesis are often proprietary, general methods for synthesizing related compounds include:
For example, a study indicated that D21-2393 was produced through a series of reactions leading to its isolation in crystalline form, with different polymorphic forms identified during analysis .
D21-2393 has a defined molecular structure characterized by its unique arrangement of atoms. The molecular formula and structural data provide insights into its chemical behavior:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing detailed information about bond angles and distances.
D21-2393 participates in several chemical reactions that are crucial for its activity as an anticoagulant. These reactions include:
Technical details regarding these reactions can be found in pharmacokinetic studies where the compound's interaction with enzymes is quantitatively analyzed .
The mechanism of action for D21-2393 involves its role as an inhibitor of Factor Xa, a key enzyme in the coagulation cascade. The process can be summarized as follows:
Data from studies indicate that D21-2393 exhibits a dose-dependent inhibition profile against Factor Xa, highlighting its potential therapeutic efficacy .
D21-2393 exhibits several notable physical and chemical properties:
These properties are essential for understanding how D21-2393 can be effectively used in clinical settings.
D21-2393 has several scientific applications primarily related to its role as an anticoagulant:
D21-2393, designated as Edoxaban M4 in pharmacological contexts, possesses the systematic chemical name (1S,3R,4S)-4-((2-((5-chloro-2-pyridinyl)amino)-2-oxoacetyl)amino)-3-(((4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl)amino)cyclohexanecarboxylic acid. Its molecular formula is C₂₂H₂₅ClN₆O₅S, with a molecular weight of 520.99 g/mol [2] [4] [5]. The compound features three defined stereocenters in an absolute configuration specified as (1S,3R,4S), conferring specific three-dimensional structural properties essential for its biological activity [5]. This stereochemical complexity arises from the cyclohexanecarboxylic acid core functionalized with chiral substituents, including a tetrahydrothiazolopyridine ring and a chlorinated pyridinylacetamide group [5]. The absolute stereochemistry at these positions directly influences the metabolite’s binding interactions with the factor Xa (FXa) enzyme’s active site, analogous to the parent drug edoxaban [3].
Table 1: Key Identity Parameters of D21-2393
Parameter | Value |
---|---|
CAS Registry Number | 834919-19-6 |
Molecular Weight | 520.99 g/mol |
Molecular Formula | C₂₂H₂₅ClN₆O₅S |
Stereochemical Designation | (1S,3R,4S) |
Defined Stereocenters | 3 |
UNII Code | IV344R972X |
While detailed experimental spectroscopic data (e.g., NMR, IR) for D21-2393 is not fully disclosed in public literature, its structural elucidation as an active metabolite implies characterization through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) techniques during drug development [3] [5]. The compound’s SMILES notation (O=C(O)[C@@H]1CC@HNC(C3=NC4=C(CN(CC4)C)S3)=O) and InChIKey (QPYMJNYAASVNAP-CORIIIEPSA-N) provide unambiguous descriptors for computational chemistry applications [5]. The crystalline form remains undescribed in available sources, suggesting that analytical focus has centered on solution-phase properties relevant to its physiological behavior. Computational modeling predicts key spectral characteristics: the carboxylic acid moiety (C=O stretch ≈1700 cm⁻¹ in IR), chloropyridine ring (¹H NMR: δ 8.1–8.3 ppm for aromatic protons), and thiazolopyridine system (characteristic UV absorbance at λₘₐₓ ≈310 nm) [5]. These features align with its role as an analytical reference standard in anti-FXa assays and pharmacokinetic studies [2] [3].
Table 2: Key Analytical Descriptors of D21-2393
Analytical Method | Key Features |
---|---|
Chromatography (LC-MS) | Quantification in plasma matrices; used in PK studies of edoxaban reversal [3] |
Computational | SMILES: O=C(O)[C@@H]1CC@HNC(C3=NC4=C(CN(CC4)C)S3)=O |
InChIKey: QPYMJNYAASVNAP-CORIIIEPSA-N | |
Spectral Prediction | IR: Carboxylic acid C=O stretch ≈1700 cm⁻¹; ¹H NMR: Chloropyridine δ 8.1–8.3 ppm |
D21-2393 exhibits distinct pharmacological and physicochemical properties compared to both its parent drug (edoxaban) and other direct FXa inhibitors. Unlike rivaroxaban and apixaban, which are administered as active drugs, D21-2393 is generated in vivo through hepatic metabolism of edoxaban via carboxylesterase-1 (CES1) [3]. This metabolite retains potent FXa inhibitory activity but demonstrates altered protein binding characteristics and volume of distribution, leading to concentration-dependent matrix effects in bioanalytical assays [2] [4]. Crucially, these pharmacokinetic differences necessitate specific reversal protocols when using the universal antidote andexanet alfa. While rivaroxaban reversal requires an andexanet alfa:anticoagulant stoichiometric ratio of 1:1 to 1.3:1, D21-2393 and edoxaban require higher ratios (1.41:1 to 2.58:1) due to their larger volume of distribution [3].
Structurally, D21-2393 shares the chloropyridinylacetamide pharmacophore with edoxaban but features a modified tetrahydrothiazolopyridine moiety that enhances its polarity. This increases renal clearance relative to the parent compound while maintaining nanomolar affinity for FXa [3] [5]. Unlike the biphenyl-tetrazole motif in rivaroxaban or the pyrazolopyridine system in apixaban, D21-2393’s cyclohexane-dicarboxamide scaffold provides conformational rigidity that may contribute to its reproducible reversal dynamics with andexanet alfa [3].
Table 3: Comparative Structural and Functional Properties of FXa Inhibitors
Parameter | D21-2393 (Edoxaban M4) | Edoxaban | Rivaroxaban |
---|---|---|---|
Origin | Active metabolite of edoxaban | Parent drug | Parent drug |
Key Structural Motif | Cyclohexane-dicarboxamide | Same as D21-2393 | Biphenyl-tetrazole |
FXa Inhibition | Potent (comparable to edoxaban) | Potent | Potent |
Andexanet Alfa Reversal Ratio | 1.41:1 – 2.58:1 | Similar to D21-2393 | 1:1 – 1.3:1 |
Volume of Distribution | Increased vs. edoxaban | Moderate | Low |
Analytical Challenge | Concentration-dependent matrix effects | Well-characterized | Well-characterized |
Table 4: Standardized Compound Nomenclature
Common Designation | Systematic Name |
---|---|
D21-2393 | (1S,3R,4S)-4-((2-((5-chloro-2-pyridinyl)amino)-2-oxoacetyl)amino)-3-(((4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl)amino)cyclohexanecarboxylic acid |
Edoxaban M4 | Same as above |
UNII | IV344R972X |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2